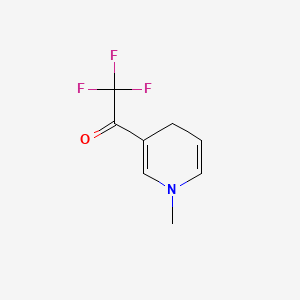
Meosuc-glu-val-lys-met-pna
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Meosuc-glu-val-lys-met-pna involves solid-phase peptide synthesis (SPPS) techniques. The process typically starts with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The methoxy-succinyl (Meosuc) group is introduced to the N-terminus of the peptide chain to enhance its stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are employed to ensure high yield and purity. The final product undergoes rigorous purification processes, including high-performance liquid chromatography (HPLC), to achieve the desired quality standards .
Analyse Chemischer Reaktionen
Types of Reactions
Meosuc-glu-val-lys-met-pna primarily undergoes hydrolysis reactions catalyzed by proteases. The peptide bond between the lysine and methionine residues is cleaved, releasing the chromogenic p-nitroaniline (pNA) group, which can be measured spectrophotometrically .
Common Reagents and Conditions
Proteases: Enzymes such as trypsin, chymotrypsin, and other serine proteases are commonly used.
Buffers: Phosphate-buffered saline (PBS) or Tris-HCl buffers are typically employed to maintain the pH and ionic strength of the reaction environment.
Temperature: Reactions are usually carried out at physiological temperatures (37°C) to mimic biological conditions.
Major Products
The primary product of the hydrolysis reaction is p-nitroaniline, which exhibits a yellow color and can be quantified using UV-Vis spectrophotometry at 405 nm .
Wissenschaftliche Forschungsanwendungen
Meosuc-glu-val-lys-met-pna is widely used in scientific research for the following applications:
Protease Activity Assays: It serves as a substrate for measuring the activity of various proteases, aiding in the study of enzyme kinetics and inhibitor screening.
Drug Development: The compound is utilized in high-throughput screening assays to identify potential protease inhibitors, which are crucial in the development of therapeutic agents for diseases such as cancer and viral infections.
Biological Research: It helps in understanding the role of proteases in physiological and pathological processes, including apoptosis, inflammation, and tissue remodeling
Wirkmechanismus
The mechanism of action of Meosuc-glu-val-lys-met-pna involves its interaction with proteases. The enzyme recognizes the specific peptide sequence and catalyzes the hydrolysis of the peptide bond, releasing p-nitroaniline. This reaction is highly specific and allows for the precise measurement of protease activity. The chromogenic pNA group serves as a reporter molecule, providing a visual and quantitative readout of the enzymatic reaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Suc-ala-ala-pro-phe-pna: Another chromogenic substrate used for chymotrypsin-like proteases.
Boc-val-pro-arg-pna: A substrate for trypsin-like proteases.
Z-gly-gly-arg-pna: Used for measuring the activity of thrombin and other serine proteases .
Uniqueness
Meosuc-glu-val-lys-met-pna is unique due to its specific peptide sequence and the presence of the methoxy-succinyl group, which enhances its stability and solubility. This makes it particularly suitable for use in various biochemical assays, providing reliable and reproducible results .
Eigenschaften
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-methylsulfanyl-1-(4-nitroanilino)-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[(4-methoxy-4-oxobutanoyl)amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H49N7O11S/c1-19(2)28(38-31(46)23(12-14-26(41)42)35-25(40)13-15-27(43)50-3)32(47)37-22(7-5-6-17-33)30(45)36-24(16-18-51-4)29(44)34-20-8-10-21(11-9-20)39(48)49/h8-11,19,22-24,28H,5-7,12-18,33H2,1-4H3,(H,34,44)(H,35,40)(H,36,45)(H,37,47)(H,38,46)(H,41,42)/t22-,23-,24-,28-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPECJYHAAXDMGP-TVQWTUMOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCC(=O)O)NC(=O)CCC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCSC)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CCC(=O)O)NC(=O)CCC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H49N7O11S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
739.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Methyl-6-(4-(3-phenylpropyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B590734.png)



![N-Benzoyl-2'-o-[(methylthio)methyl]-3',5'-o-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]cytidine](/img/structure/B590745.png)

![1-[2,6-DICHLORO-4-(FLUOROMETHYL)PHENYL]-3-(2-METHYLPROPYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID ETHYL ESTER](/img/structure/B590747.png)


![2-[[(1R)-2-methyl-1-propanoyloxypropoxy]-(4-phenylbutyl)phosphoryl]acetic acid](/img/structure/B590751.png)
![5H-Dibenz[b,f]azepine-5-propanamine,10,11-dihydro-N,b-dimethyl-N-(methyl-d3)-(9CI)](/img/structure/B590752.png)
